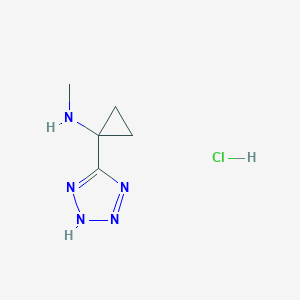

N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2253632-06-1 . It has a molecular weight of 175.62 .

Synthesis Analysis

While specific synthesis methods for “N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride” were not found, a related compound, 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole, and its derivatives were successfully prepared from readily available 5-aminotetrazole . All new energetic compounds were fully characterized by IR and NMR spectra and elemental analysis .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N5.ClH/c1-6-5(2-3-5)4-7-9-10-8-4;/h6H,2-3H2,1H3,(H,7,8,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

Energetic Materials

N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine hydrochloride and its derivatives have been investigated as potential energetic materials. Researchers have synthesized C–N linked bistetrazolate nitramino compounds from readily available 5-aminotetrazole. These compounds exhibit high nitrogen content (ranging from 59.3% to 74.8%) compared to conventional high explosives like RDX, HMX, and CL-20. Theoretical calculations show that their heats of formation are significantly higher than those of traditional explosives. Notably, compound 7 demonstrates excellent detonation velocity and moderate sensitivities, making it a promising candidate for high-performance energetic applications .

Cardiovascular Health

Studies suggest that N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine hydrochloride derivatives may have potential applications in managing hypertension and related cardiovascular damage caused by free radicals. Further research is needed to explore their efficacy and mechanisms of action .

DNA Synthesis

In biochemistry, dilute 1H-tetrazole in acetonitrile is commonly used for DNA synthesis. The presence of free N-H in tetrazoles contributes to their acidic nature, allowing them to form both aliphatic and aromatic heterocyclic compounds .

Bioisosteres in Medicinal Chemistry

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near-pKa values. Scientists and researchers are intrigued by their diverse biological applications, particularly in material and medicinal chemistry .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

N-methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5.ClH/c1-6-5(2-3-5)4-7-9-10-8-4;/h6H,2-3H2,1H3,(H,7,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALQWOOOMOJZCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)C2=NNN=N2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

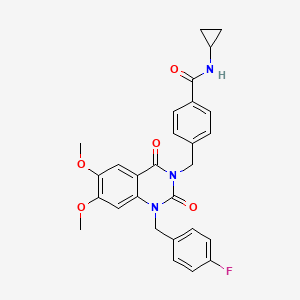

![2-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2835596.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2835608.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide](/img/structure/B2835610.png)

![(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2835611.png)

![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride](/img/structure/B2835613.png)